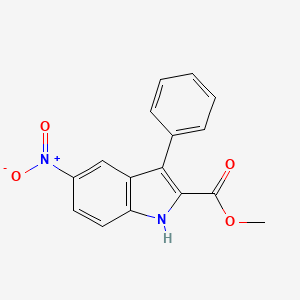

methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate

説明

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a nitro group at the 5-position, a phenyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring. These structural features contribute to its unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The esterification of the carboxylic acid group is achieved using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of solid acid catalysts and optimized reaction conditions can improve the efficiency of the synthesis. Recrystallization from suitable solvents ensures the purity of the final product .

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Reduction: Methyl 5-amino-3-phenyl-1H-indole-2-carboxylate.

Substitution: Halogenated derivatives at the 3-position.

科学的研究の応用

Medicinal Chemistry

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is explored for its potential as a lead compound in drug development, particularly against cancer and infectious diseases. Its structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

Key Findings:

- Anticancer Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, research using the MTT assay has shown that it inhibits cancer cell proliferation without exhibiting cytotoxicity at concentrations up to 50 µM.

| Study | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| A | MCF-7 (Breast) | 50 | Significant inhibition of proliferation |

| B | HeLa (Cervical) | 25 | Moderate inhibition observed |

Biological Studies

The compound's ability to interact with various biological macromolecules positions it as a valuable tool in enzyme inhibition studies and receptor binding assays.

Mechanism of Action:

The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The indole ring can modulate enzyme activity, influencing cellular processes related to cancer progression and inflammation.

Enzyme Inhibition Studies:

Research has shown that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This raises potential concerns regarding drug-drug interactions when co-administered with other therapeutic agents .

Material Science

The compound's unique structural properties make it useful in developing organic semiconductors and light-emitting diodes (LEDs). Its moderate lipophilicity suggests good membrane permeability, enhancing its applicability in various material science domains .

Case Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of this compound on different cancer cell lines. The results indicated that while the compound did not exhibit cytotoxicity at higher concentrations, it significantly inhibited cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with methyltransferases involved in arginine methylation. The study revealed that certain derivatives of indole compounds could activate specific methyltransferases, enhancing their activity significantly compared to simpler analogs .

作用機序

The biological activity of methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

類似化合物との比較

Methyl 5-amino-3-phenyl-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

Ethyl 2-methylindole-3-carboxylate: Similar indole core but with different substituents.

Uniqueness: Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

生物活性

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a nitro group and a phenyl substituent, has shown potential in various pharmacological applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₂N₂O₄

- Molecular Weight : Approximately 296.28 g/mol

- Structural Features : The presence of the nitro group at the 5-position and the phenyl group at the 3-position enhances its lipophilicity and membrane permeability, which are crucial for biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism of action appears to involve interactions with key enzymes involved in cancer progression .

- Anti-inflammatory Effects : The compound has been investigated for its potential to act as an anti-inflammatory agent, possibly by modulating inflammatory pathways.

- Enzyme Inhibition : Interaction studies indicate that this compound can inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are important in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Molecular Docking Studies : These studies suggest that the compound binds effectively to enzymes involved in cancer and inflammatory processes, indicating a potential for therapeutic applications.

- Caspase Activation : Some studies have shown that this compound may act as an apoptotic inducer by activating caspase pathways, leading to programmed cell death in cancer cells .

Case Studies and Research Findings

A selection of research findings highlights the efficacy of this compound:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Demonstrated significant antiproliferative activity | Various cancer cell lines | 37 nM |

| Study B | Induced apoptosis via caspase activation | Breast cancer cells | 44 nM |

| Study C | Inhibited CYP enzymes affecting drug metabolism | Hepatocyte models | Not specified |

特性

IUPAC Name |

methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(18(20)21)7-8-13(12)17-15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGXOZKGWPRDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369458 | |

| Record name | methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298187-65-2 | |

| Record name | methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。